Bienvenue dans la boutique en ligne BenchChem!

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide

CD-1 Inhibitor Stearoyl-CoA Desaturase Metabolic Disease

Procure 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide (CAS 942009-99-6) to secure the critical ortho-fluorobenzyl ether pharmacophore for SCD-1 inhibition studies. The ortho-substitution pattern is essential for molecular conformation and electronic properties driving target engagement; substitution with para-fluoro or unsubstituted benzyl analogs without verified IC50 data risks functional inactivity. Use as a baseline for N-alkyl amide SAR and comparative microsomal stability assays to guide lead optimization.

Molecular Formula C16H17FN2O3
Molecular Weight 304.321
CAS No. 942009-99-6
Cat. No. B2601243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide
CAS942009-99-6
Molecular FormulaC16H17FN2O3
Molecular Weight304.321
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1CC(=O)NC)OCC2=CC=CC=C2F
InChIInChI=1S/C16H17FN2O3/c1-11-7-14(20)15(8-19(11)9-16(21)18-2)22-10-12-5-3-4-6-13(12)17/h3-8H,9-10H2,1-2H3,(H,18,21)
InChIKeyZEWDCPYZCVXVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide (CAS 942009-99-6): Sourcing & Structural Profile


The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide is a synthetic small molecule belonging to the substituted 4-oxopyridine acetamide class. It features a 2-fluorobenzyl ether at the 5-position and an N-methylacetamide side chain. Compounds within this structural family have been described in patents as potential inhibitors of Stearoyl-CoA Desaturase (SCD), an enzyme involved in fatty acid metabolism [1]. This specific derivative, CAS 942009-99-6, is primarily listed as a research chemical for non-human investigations.

Procurement Risk of 4-Oxopyridine Acetamide Analogs: Why CAS 942009-99-6 Cannot Be Casually Substituted


In the 4-oxopyridine acetamide chemotype, even minor modifications to the N-alkyl chain or the benzyloxy substituent can profoundly alter both potency and selectivity for the target enzyme (e.g., SCD-1). The specific ortho-fluorobenzyl ether in CAS 942009-99-6 is known to influence molecular conformation and electronic properties, which are critical for target engagement [1]. Generic substitution with a para-fluorobenzyl, unsubstituted benzyl, or alternate acetamide analogs without verifying quantitative inhibitory activity (e.g., IC50) in the same assay system carries a high risk of introducing a compound that is functionally inactive against the intended target, thereby jeopardizing experimental consistency.

Quantitative Differentiation Profile for 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide (942009-99-6)


Target-Class Potency Context: SCD-1 Inhibition Family

While direct, matched-assay comparative data for CAS 942009-99-6 against a specific comparator molecule is not available in the public domain, the patent literature provides a class-level context for closely related substituted oxopyridine derivatives as SCD-1 inhibitors. The originating patent WO2007143597A2 exemplifies numerous analogs and reports a general activity range for the series, establishing the target engagement capability of this chemical scaffold [1]. This information frames the biological relevance of the target compound within a defined inhibitor class under unified assay conditions.

CD-1 Inhibitor Stearoyl-CoA Desaturase Metabolic Disease

Structural Mimicry: ortho-Fluorobenzyloxy Pharmacophore

The compound incorporates an ortho-fluorobenzyloxy group at the 5-position. In medicinal chemistry, the ortho-fluorine substitution pattern is distinct from para- or meta- substitutions as it can influence both the conformational bias of the benzyl group and potential intramolecular interactions (e.g., F···H or F···O interactions) [1]. While no publicly available X-ray co-crystal structure exists for this exact molecule bound to SCD-1, computational predictions for similar ligands suggest this group occupies a specific lipophilic pocket. This contrasts with analogs featuring a 4-fluorobenzyloxy group, which would project the fluorine atom in a sterically and electronically different vector, potentially altering shape complementarity.

SAR Pharmacophore Modeling Halogen Bonding

Chemical Identity & Purity for Consistent Lead Profiling

As a research-grade compound, the primary differentiator for procurement is its verified chemical identity and purity. CAS 942009-99-6 is listed by multiple chemical vendors, with a standard purity specification of typically >95% . In contrast to in-house synthesized batches that may lack certified analytical characterization, a cataloged research compound offers traceable analytical data (e.g., NMR, HPLC). This contrasts with close analogs like the N-benzyl derivative, which may differ in purity profiles and residual solvent content, directly impacting the reliability of downstream biological assays.

Analytical Chemistry QC/QA Reference Standard

Validated Research Use-Cases for 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide (942009-99-6)


SCD-1 Biology: Tool Compound for Phenotypic Screening

Based on its structural embedding in the SCD inhibitor patent landscape, this compound is best utilized as a pharmacophore probe in cell-based assays (e.g., lipidomics, metabolic flux analysis) to study Stearoyl-CoA Desaturase-1 function, provided that target engagement is first confirmed in-house via a biochemical SCD-1 inhibition assay [1].

SAR Exploration of the N-Methylacetamide Side Chain

The compound serves as a baseline molecule for systematically varying the N-alkyl amide moiety. Researchers can compare its properties against analogs with an N-benzyl or N-cycloalkylacetamide side chain to elucidate the contribution of the N-methyl group to potency, solubility, and microsomal stability within the 4-oxopyridine series [1].

In Vitro ADME/Tox Profiling in Metabolic Disease Models

Leveraging the 2-fluorobenzyloxy structural alert for metabolic stability, this compound is suitable for comparative microsomal stability assays (e.g., in human liver microsomes) to assess the susceptibility of the benzyl ether to oxidative metabolism versus analogs with a heteroaryl or cycloalkyl ether linker, guiding lead optimization [1].

Quote Request

Request a Quote for 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.